Ethyl 3-hydroxycyclobutanecarboxylate

Description

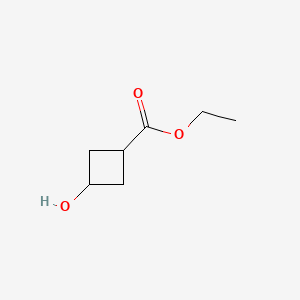

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVUZBJHOAPDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938085 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17205-02-6, 160351-88-2 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Cyclobutane Ring Systems in Synthetic Strategy

The cyclobutane (B1203170) motif, once considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), is now strategically employed by chemists to achieve specific molecular geometries and reactivity. nih.gov The unique structural parameters of the cyclobutane ring, which deviates from ideal tetrahedral geometry, are key to its utility.

Key Structural Features of Cyclobutane:

Puckered Conformation: Unlike the planar representation often used in 2D drawings, the cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain. This non-planar structure provides a defined three-dimensional space that can be used to control the orientation of substituents.

Unique Bond Angles and Lengths: The internal C-C-C bond angles of approximately 88 degrees are significantly compressed from the ideal 109.5 degrees for sp³ hybridized carbons. This strain influences the reactivity of the ring and its substituents. nih.gov

Stereochemical Scaffold: The rigid framework of the cyclobutane ring allows for the precise spatial arrangement of functional groups, making it an excellent scaffold for introducing stereocenters. This is particularly valuable in the synthesis of bioactive molecules where specific stereochemistry is often crucial for activity. chemistryviews.orgmdpi.com

These features make cyclobutane rings valuable in synthetic strategy for several reasons. They can act as rigid linchpins to control molecular conformation, serve as precursors for ring-expansion or ring-opening reactions to generate larger or linear systems with defined stereochemistry, and provide access to chemical space that is distinct from more common five- and six-membered rings. chemistryviews.orgmdpi.com The introduction of a cyclobutane moiety can improve metabolic stability and other pharmacokinetic properties in drug candidates. acs.org

Significance of Ethyl 3 Hydroxycyclobutanecarboxylate As a Core Synthetic Intermediate

Ethyl 3-hydroxycyclobutanecarboxylate is a prime example of a highly functionalized cyclobutane (B1203170) that serves as a versatile synthetic intermediate. The presence of two distinct and reactive functional groups—a hydroxyl group capable of nucleophilic and electrophilic interactions (after activation) and an ester group amenable to hydrolysis, reduction, and conversion to other functionalities—makes it a valuable starting material.

One common and straightforward synthesis of this intermediate involves the reduction of its ketone precursor, as shown in the following reaction:

Table 1: Synthesis of this compound An interactive data table based on the data in the text.

| Starting Material | Reagent | Solvent | Product | Yield |

| Ethyl 3-oxocyclobutanecarboxylate | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) (MeOH) | This compound | 93% |

This high-yielding reduction provides ready access to the target molecule as a mixture of cis and trans isomers. The true synthetic utility of this compound lies in the diverse transformations it can undergo:

Functional Group Interconversion: The hydroxyl group can be oxidized to a ketone, converted into a leaving group for substitution reactions, or used to form ethers and esters. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide. vanderbilt.edu

Ring-Opening Reactions: The inherent strain of the cyclobutane ring can be harnessed to perform selective ring-opening reactions, yielding highly functionalized acyclic compounds with control over the resulting stereochemistry. researchgate.net For instance, retro-benzilic acid rearrangement of related hydroxycyclobutanecarboxylates can lead to ring expansion to form cyclopentadiones. researchgate.net

Elaboration into Complex Scaffolds: As a chiral building block, it can be incorporated into larger molecules, including natural products and pharmaceutical agents. nih.govresearchgate.net Its rigid structure helps to establish the stereochemical relationships between different parts of the target molecule.

The strategic placement of the hydroxyl and ester groups at the 1- and 3-positions allows for the generation of a wide array of substituted cyclobutanes and their derivatives, making it a key intermediate for accessing libraries of compounds for biological screening.

Reactivity and Chemical Transformations of Ethyl 3 Hydroxycyclobutanecarboxylate

Reactions of the Hydroxyl Functional Group

The secondary hydroxyl group in Ethyl 3-hydroxycyclobutanecarboxylate is a key site for various chemical modifications, including protection, conversion to other functional groups, or activation for nucleophilic substitution.

The hydroxyl group can be converted into an ether or a silyl (B83357) ether. These reactions are often employed to protect the hydroxyl group during subsequent chemical transformations on the ester moiety.

Etherification: A common method for ether formation is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide. For instance, benzylation of the hydroxyl group can be achieved using benzyl (B1604629) bromide in the presence of a base to yield ethyl 3-(benzyloxy)cyclobutanecarboxylate.

Silylation: Silylation is another widely used protection strategy. The hydroxyl group reacts with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. This reaction forms a bulky silyl ether, which is stable under many reaction conditions but can be easily removed when needed.

| Reaction Type | Reagents | Product |

|---|---|---|

| Etherification (Benzylation) | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | Ethyl 3-(benzyloxy)cyclobutanecarboxylate |

| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Ethyl 3-((tert-butyldimethylsilyl)oxy)cyclobutanecarboxylate |

The hydroxyl group of this compound can undergo esterification with a variety of carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding diesters. medcraveonline.com

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) can form the ester, though this method is reversible and may not be suitable for sensitive substrates.

Reaction with Acid Chlorides: A more efficient method involves reacting the alcohol with an acid chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. chemguide.co.uk The base neutralizes the HCl byproduct. chemguide.co.ukyoutube.com

Reaction with Acid Anhydrides: Esterification can also be achieved using an acid anhydride, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or a base like pyridine. tcichemicals.com

| Esterifying Agent | Catalyst/Base | Resulting Ester Product |

|---|---|---|

| Acetic Anhydride | Pyridine or DMAP | Ethyl 3-acetoxycyclobutanecarboxylate |

| Benzoyl Chloride | Pyridine | Ethyl 3-(benzoyloxy)cyclobutanecarboxylate |

| Propanoic Acid | Sulfuric Acid (H₂SO₄) | Ethyl 3-(propanoyloxy)cyclobutanecarboxylate |

The secondary alcohol functional group can be oxidized to the corresponding ketone, Ethyl 3-oxocyclobutanecarboxylate. chemicalbook.com To avoid over-oxidation or reaction at the ester group, mild and selective oxidizing agents are typically used.

Common methods for this transformation include:

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.com It is known for its mild conditions and high yields. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of alcohols to ketones at room temperature in solvents like dichloromethane. wikipedia.orgorganic-chemistry.org The workup is often straightforward, involving the removal of the iodine-containing byproducts. organic-chemistry.orgresearchgate.net

| Oxidation Method | Key Reagents | Typical Reaction Conditions |

|---|---|---|

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane, -78 °C to room temperature |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature |

| Chromium-based Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature |

To enhance the reactivity of the hydroxyl group and convert it into a good leaving group for nucleophilic substitution reactions, it can be transformed into an activated ester, such as a tosylate or mesylate.

This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. nih.gov A catalyst such as 4-dimethylaminopyridine (DMAP) can also be used to accelerate the reaction. nih.gov The resulting tosylate, Ethyl 3-((p-tolylsulfonyl)oxy)cyclobutanecarboxylate, is an excellent substrate for Sₙ2 reactions, allowing for the introduction of various nucleophiles (e.g., azides, cyanides, halides).

Reactions of the Ethyl Ester Functional Group

The ethyl ester group is susceptible to nucleophilic acyl substitution, with hydrolysis being the most fundamental transformation.

The ethyl ester can be hydrolyzed to yield 3-hydroxycyclobutanecarboxylic acid. This reaction can be performed under either acidic or basic conditions. guidechem.comnih.gov

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with water in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄). The reaction is an equilibrium process, and using a large excess of water drives it towards the formation of the carboxylic acid and ethanol (B145695). mdpi.com The generally accepted mechanism is AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). mdpi.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in a mixture of water and an alcohol. orgsyn.orgepa.gov The reaction proceeds via the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular), initially forming the carboxylate salt. epa.gov A subsequent acidic workup is required to protonate the carboxylate and isolate the free 3-hydroxycyclobutanecarboxylic acid. orgsyn.org

| Hydrolysis Type | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed | H₂O, H⁺ (e.g., HCl, H₂SO₄) | - | 3-Hydroxycyclobutanecarboxylic acid |

| Base-Promoted | 1. NaOH or KOH, H₂O/Ethanol 2. H₃O⁺ (acid workup) | Sodium or Potassium 3-hydroxycyclobutanecarboxylate | 3-Hydroxycyclobutanecarboxylic acid |

Transesterification Reactions

Transesterification is a fundamental reaction for esters, involving the exchange of the alkoxy group. In the case of this compound, the ethyl group can be replaced by other alkyl or aryl groups by reacting it with a different alcohol in the presence of a catalyst.

Key Research Findings:

Enzymatic Catalysis : Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are highly effective catalysts for transesterification reactions of similar hydroxy esters. researchgate.net These enzymatic processes are often performed in non-aqueous media and are known for their high enantioselectivity. researchgate.net

Thermal Conditions : The reaction can also be driven by elevated temperatures, typically ranging from 30 to 150 °C. google.com The process can be carried out in either a batch or continuous flow system, with reaction times varying from one to several hours. google.com

The general scheme for transesterification is as follows: this compound + R-OH (Catalyst) ⇌ R-3-hydroxycyclobutanecarboxylate + Ethanol

This process is reversible, and the equilibrium can be shifted towards the product side by removing the ethanol as it is formed. google.com

| Parameter | Description | Typical Conditions | Reference |

| Catalyst | Acid, Base, or Enzyme (e.g., Lipase) | Candida antarctica lipase B (CAL-B) | researchgate.net |

| Reactant | Alcohol (R-OH) | Butanol, Methanol (B129727), etc. | researchgate.net |

| Temperature | Varies with catalyst | 30-150 °C for thermal methods | google.com |

| Outcome | Exchange of the ethyl group for the R group of the new alcohol | Formation of a new ester | researchgate.netgoogle.com |

Reduction to Primary Alcohols

The ester functional group of this compound can be reduced to a primary alcohol using strong reducing agents. This transformation converts the ethoxycarbonyl group into a hydroxymethyl group.

Key Research Findings:

Reducing Agent : Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of esters to primary alcohols. masterorganicchemistry.comucalgary.ca Unlike sodium borohydride (B1222165) (NaBH₄), which is not reactive enough to reduce esters, LiAlH₄ effectively accomplishes this transformation. ucalgary.ca

Mechanism : The reduction proceeds through a two-step mechanism. First, a hydride ion (H⁻) from LiAlH₄ adds to the carbonyl carbon in a nucleophilic acyl substitution, leading to an aldehyde intermediate. ucalgary.ca This aldehyde is then immediately reduced by a second equivalent of the hydride reagent in a nucleophilic addition reaction to form the primary alcohol after an acidic workup. ucalgary.ca

Product : The reduction of this compound with LiAlH₄ yields cis- and trans-1,3-cyclobutanedimethanol, where both the original hydroxyl group and the newly formed primary alcohol are present.

| Reagent | Intermediate | Final Product | Key Features | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | 1,3-Cyclobutanedimethanol | Strong reducing agent required; NaBH₄ is ineffective. | masterorganicchemistry.comucalgary.ca |

| Reaction Solvent | Diethyl ether or Tetrahydrofuran (THF) | N/A | Anhydrous conditions are crucial. | ic.ac.uk |

| Workup | Acid/water (e.g., H₃O⁺) | N/A | Protonates the alkoxide intermediates to yield the diol. | ucalgary.ca |

Nucleophilic Additions at the Carbonyl Center

The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to reactions like Grignard additions.

Key Research Findings:

Grignard Reagents : Organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) compounds are potent nucleophiles that readily attack the ester carbonyl.

Mechanism and Product : The reaction involves two additions of the nucleophile. The first addition leads to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. Subsequent acidic workup yields a tertiary alcohol.

Application : This reaction provides a route to synthesize derivatives of this compound with a tertiary alcohol group and two identical substituents (from the Grignard reagent) attached to the carbon that was formerly the carbonyl carbon.

Modifications and Functionalization of the Cyclobutane (B1203170) Ring

The four-membered ring of this compound is characterized by significant ring strain, which makes it a substrate for unique chemical transformations not typically observed in larger, more stable cycloalkanes. nih.gov

Ring-Opening Reactions and Mechanistic Insights

Due to an inherent ring strain energy of approximately 26.3 kcal/mol, cyclobutane derivatives can undergo ring-opening reactions under various conditions. nih.govresearchgate.net

Key Research Findings:

Driving Force : The release of ring strain is the primary thermodynamic driving force for the cleavage of the cyclobutane ring. researchgate.net

Reaction Conditions : Ring-opening can be initiated thermally, photochemically, or by using acidic, basic, or oxidizing/reducing conditions. researchgate.net

Mechanisms : The specific mechanism depends on the reaction conditions and the substitution pattern of the cyclobutane ring. For instance, thermal activation can lead to electrocyclic ring-opening, particularly in related cyclobutene (B1205218) systems, which can be synthetically useful. researchgate.netresearchgate.net In some cases, rearrangements such as retro-benzilic acid rearrangement have been used to achieve ring enlargement from a hydroxycyclobutanecarboxylate to a cyclopentadione. researchgate.net

Substitutions on the Cyclobutane Core

Introducing new substituents directly onto the cyclobutane core (at positions other than the carbon bearing the functional groups) is challenging. A more common strategy involves the modification of the existing hydroxyl group to facilitate substitution reactions.

Key Research Findings:

Functional Group Interconversion : The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. This allows for subsequent nucleophilic substitution reactions (Sₙ2) to introduce a variety of new functional groups (e.g., azide, cyanide, amines).

Stereochemistry : The stereochemistry of these substitution reactions is a critical consideration, as inversion of configuration is expected in Sₙ2 reactions.

Diastereoselectivity : In reactions involving the formation of new stereocenters on the ring, diastereoselectivity is often controlled by steric hindrance, directing the incoming nucleophile to the less hindered face of the ring. researchgate.net

Formation of Spirocyclic Systems

Spirocyclic compounds, which contain two rings connected by a single common atom, are important structural motifs in medicinal chemistry. nih.govresearchgate.net this compound can serve as a precursor for the synthesis of spirocyclic systems containing a cyclobutane ring.

Key Research Findings:

Synthetic Strategy : A common approach involves first oxidizing the hydroxyl group of this compound to the corresponding ketone, ethyl 3-oxocyclobutanecarboxylate.

Cyclization Reactions : This cyclobutanone (B123998) derivative can then undergo various cyclization reactions. For example, condensation with a bifunctional reagent like a diamine or diol can lead to the formation of a new heterocyclic ring spiro-fused to the cyclobutane core. beilstein-journals.org Another method involves the reaction of the ketone with 1,3-dibromopropane (B121459) under phase-transfer catalysis to synthesize spiro[cyclobutane-1,2'-indene]-1',3'-dione systems. ajgreenchem.com

Importance : The rigid, three-dimensional structure imparted by the spirocyclic cyclobutane unit is often crucial for the biological activity of drug candidates. nih.gov

Specific Reaction Classes Employing this compound

The strategic functionalization of the cyclobutane ring of this compound often begins with the oxidation of the hydroxyl group to a ketone, forming ethyl 3-oxocyclobutanecarboxylate. This keto-ester is a pivotal intermediate for a variety of subsequent transformations.

Michael Addition Reactions

The oxidized form, ethyl 3-oxocyclobutanecarboxylate, can serve as a precursor to α,β-unsaturated systems, which are classic Michael acceptors. While direct Michael addition to this compound itself is not typical, its derivative, ethyl 3-oxocyclobutanecarboxylate, can be converted into a Michael acceptor. For instance, a Knoevenagel condensation of the ketone can introduce an exocyclic double bond, rendering the β-carbon susceptible to nucleophilic attack.

In a broader context of cyclobutane systems, diastereoselective Michael additions to cyclobutene derivatives have been demonstrated. For example, the sulfa-Michael addition of thiols to cyclobutene esters and amides can proceed with high diastereoselectivity. While not directly involving this compound, these studies highlight the stereochemical control achievable in addition reactions to strained four-membered rings.

A general representation of a Michael addition to a cyclobutane-derived acceptor is shown below:

| Reactant 1 (Michael Acceptor) | Reactant 2 (Michael Donor) | Product |

| α,β-unsaturated cyclobutanecarboxylate (B8599542) | Nucleophile (e.g., enolate, amine, thiol) | 3-substituted cyclobutanecarboxylate derivative |

This table represents a generalized Michael addition involving a cyclobutane scaffold.

Suzuki Coupling Reactions (for derived intermediates)

Direct Suzuki coupling of the C-O bond in this compound is challenging. However, intermediates derived from this compound can be effectively used in Suzuki-Miyaura cross-coupling reactions. A common strategy involves the conversion of the hydroxyl group into a better leaving group, such as a triflate (trifluoromethanesulfonate). The resulting cyclobutyl triflate can then undergo palladium-catalyzed cross-coupling with a variety of boronic acids or their derivatives. nih.gov

This approach allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position of the cyclobutanecarboxylate ring. The Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborate (B12209022) with aryl and heteroaryl chlorides has been shown to proceed in moderate to excellent yields, demonstrating the feasibility of forming C(sp³)–C(sp²) bonds with cyclobutane systems. nih.gov

Table of Representative Suzuki Coupling Reactions with Cyclobutane Derivatives:

| Cyclobutane Derivative | Coupling Partner | Catalyst/Ligand | Product |

| Potassium cyclobutyltrifluoroborate | 1-Chloro-3,5-dimethoxybenzene | Pd(OAc)₂ / n-BuPAd₂ | 1-Cyclobutyl-3,5-dimethoxybenzene |

| Potassium cyclobutyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / n-BuPAd₂ | 4-Cyclobutylbenzonitrile |

Data sourced from studies on related cyclobutane systems, illustrating the potential for derivatives of this compound. nih.gov

Wittig-Type Olefination Reactions (for derived intermediates)

The Wittig reaction is a powerful tool for converting ketones into alkenes, and the oxidized derivative, ethyl 3-oxocyclobutanecarboxylate, is an excellent substrate for such transformations. This reaction allows for the introduction of a carbon-carbon double bond at the 3-position of the cyclobutane ring, leading to a variety of functionalized cyclobutane derivatives.

The reaction involves the treatment of ethyl 3-oxocyclobutanecarboxylate with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the stereochemical outcome of the resulting alkene. Stabilized ylides (containing electron-withdrawing groups) generally lead to the formation of (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) tend to produce (Z)-alkenes.

This olefination strategy is particularly valuable in the synthesis of carbocyclic nucleoside analogues, where the cyclobutane ring mimics the furanose or pyranose ring of natural nucleosides. nih.gov Many of these synthetic nucleosides exhibit significant antiviral activity. nih.govnih.govrsc.org

Examples of Wittig-Type Olefination with Ethyl 3-oxocyclobutanecarboxylate:

| Wittig Reagent | Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Ethyl 3-methylenecyclobutanecarboxylate |

| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(carbethoxymethylene)cyclobutanecarboxylate |

This table illustrates the expected products from the Wittig reaction of ethyl 3-oxocyclobutanecarboxylate with common ylides.

The resulting vinyl cyclobutane derivatives can be further elaborated, for example, through hydroboration-oxidation to introduce a hydroxyl group on the newly formed double bond, leading to precursors for more complex molecules.

Applications of Ethyl 3 Hydroxycyclobutanecarboxylate As a Strategic Synthetic Building Block

Synthesis of Complex Cyclobutane-Containing Organic Molecules

The inherent strain and well-defined stereochemistry of the cyclobutane (B1203170) ring make it an attractive scaffold in medicinal chemistry and materials science. Ethyl 3-hydroxycyclobutanecarboxylate serves as an accessible starting point for introducing this motif into larger, more complex molecules. The hydroxyl and ester functionalities act as convenient handles for a variety of chemical transformations, including nucleophilic substitution, oxidation, and amide bond formation.

In pharmaceutical research, this compound is utilized in the synthesis of advanced intermediates for drug candidates. For instance, the cis-isomer of this compound can be alkylated at the hydroxyl position to introduce complex side chains. A notable example is its reaction with 4-(bromomethyl)benzonitrile in the presence of a base like potassium carbonate, which yields an ether-linked product that is a precursor for novel tricyclic compounds with potential therapeutic applications. googleapis.com Similarly, both cis and trans isomers are employed in the multi-step synthesis of azetidine (B1206935) and cyclobutane derivatives that function as Janus kinase (JAK) inhibitors, which are important in treating inflammatory diseases. researchgate.netacs.org The synthesis often begins with the oxidation of the hydroxyl group to a ketone, forming ethyl 3-oxocyclobutanecarboxylate, which then undergoes further reactions. google.com

| Starting Isomer | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| cis-Ethyl 3-hydroxycyclobutanecarboxylate | 4-(bromomethyl)benzonitrile, K₂CO₃, DMF | Intermediate for Tricyclic Compounds | googleapis.com |

| cis- and trans-Ethyl 3-hydroxycyclobutanecarboxylate | 1. Oxalyl chloride, DMSO (Swern Oxidation) 2. Subsequent steps | Precursor for JAK Inhibitors | researchgate.netgoogle.com |

| trans-Ethyl 3-hydroxycyclobutanecarboxylate | Methanesulfonyl chloride, Triethylamine | Mesylated Intermediate for further substitution | googleapis.com |

Role in Constructing Carbocyclic Scaffolds with Defined Stereochemistry

The stereochemistry of the substituents on a cyclobutane ring profoundly influences the biological activity and physical properties of the molecule. This compound is available in both cis and trans diastereomeric forms, allowing for precise control over the spatial arrangement of functional groups in the synthetic target.

The choice of the starting isomer is crucial for directing the stereochemical outcome of a synthetic sequence. For example, syntheses commencing with trans-ethyl 3-hydroxycyclobutanecarboxylate ensure that the resulting product retains a trans relationship between the functional groups, which can be critical for binding to a biological target. googleapis.com The relative stereochemistry of the hydroxyl and ester groups dictates the approach of reagents and can be used to achieve diastereoselective transformations at other positions on the ring or on adjacent side chains. This control is a key advantage in building complex, stereochemically defined carbocyclic scaffolds for drug discovery and natural product synthesis. acs.orgresearchgate.net

Intermediacy in the Formation of Fused and Bridged Ring Systems

While direct intramolecular cyclization of this compound to form fused or bridged systems is not widely documented, its oxidized derivative, ethyl 3-oxocyclobutanecarboxylate, serves as a precursor for more complex bicyclic structures. The ketone functionality in this derivative is reactive towards a range of reagents, enabling the construction of larger ring systems.

One documented application involves the use of low-valent titanium reagents to promote the reductive coupling (pinacol coupling) of ethyl 3-oxocyclobutanecarboxylate. researchgate.net This reaction results in the formation of dimeric glycols, creating a 1,1'-bicyclobutyl system. researchgate.net This method demonstrates the potential of cyclobutane derivatives derived from this compound to act as key intermediates in the synthesis of intricate polycyclic scaffolds. Although not a classic fused or bridged ring synthesis via intramolecular annulation, it highlights the utility of the core structure in building more complex, multi-ring networks.

Contributions to the Synthesis of Molecular Probes and Research Tools

The unique structural properties of the cyclobutane ring have been exploited in the design of specialized chemical tools for biological research. The parent acid, 3-hydroxycyclobutanecarboxylic acid, derived from the corresponding ethyl ester, has been successfully incorporated as a linker in the synthesis of advanced fluorescent probes. researchgate.net

Specifically, it has been used to modify the boron-dipyrromethene (BODIPY) core, a class of highly versatile and stable fluorophores. epo.org In this application, the hydroxyl group of 3-hydroxycyclobutanecarboxylic acid is used to displace a fluorine atom on the boron center of a BODIPY dye. researchgate.net This creates a stable, alkoxy-substituted BODIPY derivative where the cyclobutane ring acts as a rigid spacer. The carboxylic acid end of the linker is then used to attach other functionalities, such as a chelating agent like deferoxamine (B1203445) (DFO) for positron emission tomography (PET) imaging, or to couple the probe to biomolecules. researchgate.net This strategy has led to the development of multimodal imaging agents and bioorthogonal probes that are valuable tools for drug discovery and delivery studies. google.comresearchgate.net

| Core Molecule | Cyclobutane Derivative | Role of Cyclobutane Unit | Final Product Type | Reference |

|---|---|---|---|---|

| BODIPY-Tetrazine Conjugate | 3-hydroxycyclobutanecarboxylic acid | Rigid linker to modify the BF₂ core | Bioorthogonal Fluorogenic PET Probe | researchgate.net |

| BODIPY Dye | 3-hydroxycyclobutanecarboxylic acid | Functional handle for coupling to a chloroalkane ligand | Fluorescent probe for HaloTag protein labeling | google.com |

Utility in the Development of Porous Materials via Chemical Synthesis

A thorough review of the scientific literature does not indicate that this compound is currently utilized as a building block in the chemical synthesis of porous materials, such as metal-organic frameworks (MOFs) or porous organic polymers. The development of such materials typically relies on rigid, multi-topic linkers capable of forming extended, crystalline networks, a role for which this specific monofunctionalized cyclobutane derivative is not commonly selected.

Synthesis and Properties of Advanced Ethyl 3 Hydroxycyclobutanecarboxylate Derivatives

Derivatives with Modified Hydroxyl Group Substitution

The hydroxyl group of ethyl 3-hydroxycyclobutanecarboxylate is a prime site for derivatization, allowing for the introduction of a wide range of functional groups that can significantly alter the molecule's physical, chemical, and biological properties. Common modifications include the formation of ethers and esters.

The synthesis of ether derivatives, such as 3-alkoxy and 3-aryloxy cyclobutanecarboxylates, is typically achieved through the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl or aryl halide. For instance, the synthesis of ethyl 3-(benzyloxy)cyclobutanecarboxylate has been reported, highlighting the utility of this approach.

Esterification of the hydroxyl group provides another route to a diverse array of derivatives. The Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for this transformation. This reaction allows for the coupling of various carboxylic acids to the hydroxyl moiety of this compound, yielding 3-acyloxy derivatives with tailored properties.

| Derivative Type | General Structure | Synthetic Method | Reagents |

| Ether | RO-C₄H₆-COOEt | Williamson Ether Synthesis | Base (e.g., NaH), Alkyl/Aryl Halide (R-X) |

| Ester | RCOO-C₄H₆-COOEt | Steglich Esterification | Carboxylic Acid (RCOOH), DCC, DMAP |

Derivatives with Varied Ester Functionalities

Modification of the ethyl ester group of this compound allows for the fine-tuning of the compound's reactivity and solubility. Transesterification is a common method to achieve this transformation, where the ethyl group is exchanged for other alkyl or aryl groups. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol or by removing the ethanol (B145695) byproduct.

For example, the synthesis of mthis compound and tert-butyl 3-hydroxycyclobutanecarboxylate has been documented. The methyl ester can be prepared by transesterification using methanol (B129727) in the presence of a suitable catalyst. The tert-butyl ester, on the other hand, often requires different synthetic strategies due to the steric hindrance of the tert-butyl group.

| Ester Derivative | Chemical Formula | Synthetic Method |

| Mthis compound | C₆H₁₀O₃ | Transesterification |

| tert-Butyl 3-hydroxycyclobutanecarboxylate | C₉H₁₆O₃ | Varied Synthetic Routes |

Poly-functionalized Cyclobutane (B1203170) Derivatives from this compound

The strategic functionalization of this compound can lead to the creation of highly substituted and complex cyclobutane scaffolds. These poly-functionalized derivatives are of significant interest in medicinal chemistry and materials science due to their potential for diverse biological activities and unique material properties.

One approach to poly-functionalization involves the conversion of the ester group into other functional moieties. For instance, amidation of the ethyl ester can be achieved by direct reaction with an amine, often under elevated temperatures or with the use of coupling agents, to yield 3-hydroxycyclobutanecarboxamides. The synthesis of such carboxamide derivatives has been reported in the literature.

Further modifications can be performed on both the hydroxyl and the newly introduced functional group, leading to di- and tri-substituted cyclobutane derivatives with a wide range of chemical diversity.

Stereoisomerically Pure Derivatives and Their Unique Synthetic Potential

This compound exists as cis and trans diastereomers, and each of these can exist as a pair of enantiomers. The synthesis of stereoisomerically pure derivatives is crucial for applications where specific three-dimensional arrangements of functional groups are required, such as in the development of chiral drugs or catalysts.

The preparation of stereoisomerically pure derivatives can be achieved through several strategies. One common method is the chiral resolution of a racemic mixture of this compound or its derivatives. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Alternatively, asymmetric synthesis can be employed to directly produce enantiomerically enriched derivatives. This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reactions. Enzymatic resolutions, which utilize the high stereoselectivity of enzymes, have also been successfully applied to the synthesis of chiral hydroxy esters, although specific examples for this compound are not extensively documented.

The availability of stereoisomerically pure derivatives of this compound opens up significant opportunities for the synthesis of complex and biologically active molecules with well-defined stereochemistry.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of ethyl 3-hydroxycyclobutanecarboxylate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the ethyl group protons and the cyclobutane (B1203170) ring protons. The ethyl group typically shows a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). The protons on the cyclobutane ring would present more complex splitting patterns (multiplets) due to coupling with each other. The chemical shift of the proton attached to the same carbon as the hydroxyl group (CH-OH) would appear further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbon of the ester group (typically in the 170-175 ppm region), the carbon attached to the hydroxyl group (around 60-70 ppm), the methylene carbon of the ethyl group, the carbons of the cyclobutane ring, and the terminal methyl carbon of the ethyl group.

Stereochemical Elucidation: this compound exists as cis and trans stereoisomers. The relative stereochemistry of these isomers can be determined using NMR techniques. The coupling constants (J-values) between protons on the cyclobutane ring differ for the cis and trans isomers. Furthermore, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine through-space proximity of protons, which helps in assigning the correct stereochemistry. For example, a NOESY correlation between the proton at C1 (methine of the carboxylate group) and the proton at C3 (methine of the hydroxyl group) would suggest a cis relationship.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and isomeric form.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.25 | Triplet (t) |

| -CH₂- (ethyl) | ~4.15 | Quartet (q) |

| Ring -CH₂- | ~2.0 - 2.6 | Multiplet (m) |

| Ring -CH-COOEt | ~2.8 - 3.2 | Multiplet (m) |

| Ring -CH-OH | ~4.0 - 4.5 | Multiplet (m) |

| -OH | Variable | Singlet (s, broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and isomeric form.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O (ester) | ~173 |

| -C H-OH | ~65 |

| -O-C H₂- (ethyl) | ~61 |

| Ring -C H-COOEt | ~40 |

| Ring -C H₂- | ~35 |

| -C H₃ (ethyl) | ~14 |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which for this compound (C₇H₁₂O₃) is 144.078644 Da. chemspider.com This precise mass measurement is crucial for confirming the elemental composition.

Fragmentation Analysis: In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For this compound, common fragmentation pathways would include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion [M - 45]⁺.

Loss of ethylene (B1197577) (-C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene from the ethyl ester group, resulting in a fragment ion [M - 28]⁺.

Loss of water (-H₂O): Dehydration from the alcohol group can produce a fragment at [M - 18]⁺.

Cleavage of the cyclobutane ring: The four-membered ring can undergo various ring-opening and fragmentation processes, leading to a series of smaller fragment ions.

Table 3: Key Ions in the Predicted Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 144 | [C₇H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 126 | [C₇H₁₀O₂]⁺ | Loss of H₂O |

| 116 | [C₅H₈O₃]⁺ | Loss of C₂H₄ (ethylene) |

| 99 | [C₅H₇O₂]⁺ | Loss of ethoxy radical |

| 71 | [C₄H₇O]⁺ | Further fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The IR spectrum of this compound would be dominated by absorptions corresponding to its alcohol and ester functionalities.

The key characteristic absorption bands are:

O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

C-H Stretch: Absorptions for sp³ C-H bonds of the cyclobutane and ethyl groups appear just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band around 1735 cm⁻¹ is indicative of the carbonyl (C=O) group of the aliphatic ester. chemicalbook.com

C-O Stretch: The spectrum will also show strong C-O stretching vibrations in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O bonds of the ester and the alcohol.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Alcohol (O-H stretch) | 3500 - 3200 | Strong, Broad |

| Alkane (C-H stretch) | 2980 - 2850 | Medium to Strong |

| Ester (C=O stretch) | ~1735 | Strong, Sharp |

| Ester/Alcohol (C-O stretch) | 1300 - 1000 | Strong |

Chromatographic Methods for Purity Assessment and Isomer Quantification (e.g., GC, HPLC)

Chromatographic techniques are essential for determining the purity of this compound and for separating and quantifying its stereoisomers.

Gas Chromatography (GC): Gas chromatography is a suitable method for assessing the purity of volatile compounds like this compound. A sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) is commonly used for quantification. The presence of multiple peaks in the chromatogram would indicate impurities. For the separation of stereoisomers (enantiomers and diastereomers), chiral GC columns, such as those with cyclodextrin-based stationary phases, are highly effective. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and isomer separation. researchgate.net For a compound of this polarity, reverse-phase HPLC would be a common method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). sielc.com Detection is often performed with a UV detector (if the compound has a chromophore) or a refractive index (RI) detector. Similar to GC, chiral stationary phases are available for HPLC to separate enantiomers and diastereomers, which is crucial for stereoselective synthesis and analysis.

Table 5: Typical Chromatographic Methods for Analysis

| Technique | Column Type | Typical Mobile/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Standard (e.g., DB-5) or Chiral (e.g., β-cyclodextrin) | Inert gas (e.g., He, N₂) | FID, MS | Purity assessment, Isomer separation |

| HPLC | Reverse-Phase (e.g., C18) or Chiral Stationary Phase | Water/Acetonitrile or Water/Methanol (B129727) | UV, RI | Purity assessment, Isomer quantification |

Computational and Theoretical Investigations of Ethyl 3 Hydroxycyclobutanecarboxylate

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. For Ethyl 3-hydroxycyclobutanecarboxylate, the electronic structure is a composite of the strained cyclobutane (B1203170) ring, the hydroxyl group, and the ethyl carboxylate group.

The foundational framework consists of a set of occupied sigma (σ) molecular orbitals that define the C-C and C-H single bonds of the cyclobutane ring and the ethyl group. Due to the ring strain in cyclobutane, the C-C σ bonds are weaker than in acyclic alkanes, which would be reflected in the energy levels of the corresponding bonding molecular orbitals.

The electronic structure is significantly influenced by the two functional groups. The hydroxyl group introduces two non-bonding (n) orbitals, corresponding to the lone pairs on the oxygen atom. The ethyl ester group contributes a π-system associated with the carbonyl (C=O) double bond, comprising one π bonding orbital and one π* antibonding orbital. The carbonyl oxygen also possesses lone pair electrons in non-bonding orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity.

HOMO : The HOMO is likely to have significant contributions from the non-bonding orbitals of the hydroxyl oxygen and/or the carbonyl oxygen, as lone pair electrons are generally higher in energy than σ-bonding electrons. This makes these oxygen atoms the primary sites for electrophilic attack.

LUMO : The LUMO is expected to be the π* antibonding orbital of the carbonyl group. This low-lying empty orbital makes the carbonyl carbon the most susceptible site for nucleophilic attack.

Table 1: Key Molecular Orbitals and Their Anticipated Characteristics in this compound

| Orbital Type | Description | Location | Role in Reactivity |

|---|---|---|---|

| σ (C-C, C-H) | Sigma bonding orbitals | Entire molecular skeleton | Structural framework, low reactivity |

| n (O-H) | Non-bonding lone pairs | Hydroxyl Oxygen | Nucleophilic center, proton acceptor |

| n (C=O) | Non-bonding lone pairs | Carbonyl Oxygen | Nucleophilic center, proton acceptor |

| π (C=O) | Pi bonding orbital | Carbonyl Group | Defines the double bond |

| π* (C=O) | Pi antibonding orbital | Carbonyl Group | Electrophilic center (at Carbon) |

| HOMO | Highest Occupied MO | Likely on O atoms | Site of electron donation |

Conformational Analysis of the Cyclobutane Ring Strain and Flexibility

The cyclobutane ring is characterized by significant ring strain, which arises from two main factors: angle strain and torsional strain.

Angle Strain : A planar cyclobutane would have internal C-C-C bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.

Torsional Strain : In a planar conformation, all C-H bonds on adjacent carbon atoms would be fully eclipsed, leading to high torsional strain.

To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. nih.govacs.org This puckering slightly decreases the C-C-C bond angles (to around 88°) but significantly reduces the torsional strain by staggering the C-H bonds. acs.org The ring undergoes a rapid interconversion between two equivalent puckered conformations.

The presence of two substituents, a hydroxyl group and an ethyl carboxylate group, on the cyclobutane ring of this compound introduces additional conformational complexity. The substituents can be arranged in either a cis or trans configuration relative to the ring.

In a puckered cyclobutane ring, the substituent positions are not strictly equivalent to the axial and equatorial positions in cyclohexane. Instead, they are described as pseudo-axial (p-axial) and pseudo-equatorial (p-equatorial). The p-equatorial position is generally more sterically favorable for bulky substituents to minimize steric interactions with other ring atoms and substituents.

trans-isomer : In the trans isomer (1,3-disubstituted), the most stable conformation would likely have both the hydroxyl and the ethyl carboxylate groups in p-equatorial positions.

cis-isomer : In the cis isomer, one substituent must occupy a p-axial position while the other is p-equatorial. The bulkier ethyl carboxylate group would have a stronger preference for the p-equatorial position to minimize unfavorable 1,3-diaxial-like interactions.

Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester group could also influence the conformational preference, particularly in the cis-isomer, potentially stabilizing a conformation that might otherwise be less favorable. Computational modeling is essential to accurately determine the relative energies of these different conformations.

Table 2: Factors Influencing the Conformation of this compound

| Factor | Description | Consequence |

|---|---|---|

| Angle Strain | Deviation of bond angles from the ideal 109.5°. | Drives the ring to be non-planar. |

| Torsional Strain | Eclipsing interactions between adjacent bonds. | Alleviated by ring puckering. |

| Steric Strain | Repulsive interactions between substituents. | Substituents prefer p-equatorial positions. |

| Isomerism | cis and trans arrangement of substituents. | Leads to distinct, non-interconvertible molecules with different stable conformations. |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT-based calculations can predict various chemical reactivity descriptors, providing a quantitative framework to understand and predict the chemical behavior of this compound. mdpi.comnih.gov

Chemical Potential (μ) : Related to the molecule's tendency to lose or gain electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. researchgate.net A higher ω value indicates a stronger electrophile.

For this compound, the presence of the electron-withdrawing ester group would likely result in a moderate electrophilicity index.

Local Reactivity Descriptors (Fukui Functions) While global descriptors describe the molecule as a whole, local descriptors identify the most reactive sites within the molecule. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. scm.comnih.gov

f⁺(r) : Predicts the site for a nucleophilic attack (where an electron is added). For this molecule, the highest values of f⁺(r) are expected at the carbonyl carbon of the ester group.

f⁻(r) : Predicts the site for an electrophilic attack (where an electron is removed). The highest values of f⁻(r) would likely be found on the oxygen atoms of the hydroxyl and carbonyl groups. nih.gov

Modeling Reaction Pathways DFT is also highly effective for mapping out potential energy surfaces of chemical reactions. This allows for the calculation of activation energies and the determination of transition state structures. For this compound, DFT could be used to investigate several key reaction pathways:

Ester Hydrolysis : Modeling the addition of water or a hydroxide (B78521) ion to the carbonyl carbon, proceeding through a tetrahedral intermediate to yield 3-hydroxycyclobutanecarboxylic acid and ethanol (B145695). nih.govresearchgate.net

Oxidation : Investigating the mechanism of oxidation of the secondary alcohol to a ketone (ethyl 3-oxocyclobutanecarboxylate).

Ring-Opening Reactions : Due to the inherent ring strain, cyclobutane derivatives can undergo ring-opening reactions under certain conditions (e.g., thermal or acid/base-catalyzed). researchgate.net DFT could elucidate the mechanisms and energy barriers for such processes.

Table 3: Predicted DFT Reactivity Indices for this compound

| Descriptor | Type | Predicted Reactive Site / Interpretation |

|---|---|---|

| HOMO Energy | Global | High value indicates susceptibility to electrophilic attack. |

| LUMO Energy | Global | Low value indicates susceptibility to nucleophilic attack. |

| Electrophilicity (ω) | Global | Moderate electrophile due to the ester group. |

| Fukui Function (f⁺) | Local | Highest value on the carbonyl carbon (site for nucleophilic attack). |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the structure, dynamics, and thermodynamics of a system, making it an ideal tool for investigating the intermolecular interactions of this compound in a condensed phase, such as in an aqueous solution.

The key intermolecular forces that would govern the behavior of this molecule are:

Hydrogen Bonding : This is the most significant specific interaction. The hydroxyl (-OH) group can act as both a hydrogen bond donor and a hydrogen bond acceptor. The carbonyl oxygen (C=O) of the ester group can act as a strong hydrogen bond acceptor.

Dipole-Dipole Interactions : The ester and hydroxyl groups impart a significant dipole moment to the molecule, leading to electrostatic interactions with other polar molecules.

Van der Waals Forces : These are weaker, non-specific interactions (dispersion forces) that occur between all molecules.

An MD simulation of this compound in a water box would reveal several key features:

Solvation Shell Structure : The simulation would show how water molecules arrange themselves around the solute. Water molecules would be expected to form strong hydrogen bonds with the hydroxyl and carbonyl groups, creating a structured first solvation shell. The orientation of water molecules would differ around the hydrophilic (-OH, -COOEt) and hydrophobic (-CH₂) parts of the molecule.

Hydrogen Bond Dynamics : MD allows for the analysis of the number and lifetime of hydrogen bonds formed between the solute and solvent, as well as between solute molecules themselves at higher concentrations. ucdavis.eduaip.org For example, one could quantify the average number of hydrogen bonds the hydroxyl group donates to water versus the number the carbonyl oxygen accepts.

Dimerization and Aggregation : At higher concentrations, MD simulations could predict the tendency of the molecules to form dimers or larger aggregates. These aggregates would likely be stabilized by intermolecular hydrogen bonds, for instance, between the hydroxyl group of one molecule and the carbonyl or hydroxyl group of another.

Transport Properties : Properties such as the diffusion coefficient of the molecule in a solvent can be calculated from the simulation trajectory, providing insights into its mobility.

These simulations provide a dynamic picture that is inaccessible to static quantum chemical calculations, offering a bridge between the single-molecule properties and the macroscopic behavior of the substance.

Conclusion and Future Research Directions

Summary of the Academic Impact of Ethyl 3-hydroxycyclobutanecarboxylate in Organic Synthesis

This compound is a versatile bifunctional molecule that holds significant potential as a chiral building block in organic synthesis. Its academic impact is rooted in its utility for constructing stereochemically complex molecules, including natural products and their analogues. The presence of both a hydroxyl and an ester group on the strained four-membered ring allows for orthogonal chemical modifications, providing a gateway to a diverse range of substituted cyclobutane (B1203170) derivatives.

The inherent ring strain of the cyclobutane core, with a strain energy of approximately 26.3 kcal/mol, makes it a useful synthetic intermediate for ring-opening and ring-expansion reactions, thereby accessing a wider array of carbocyclic and heterocyclic systems. mdpi.com The stereochemistry of the hydroxyl and ester substituents can be controlled, offering diastereomerically pure starting materials for asymmetric synthesis. This is particularly valuable in the synthesis of bioactive molecules where specific stereoisomers are required for biological activity.

The academic significance of this compound is further underscored by the increasing use of cyclobutane scaffolds in drug discovery to impart conformational rigidity and improve pharmacokinetic profiles. nih.govlifechemicals.com As a readily available and modifiable cyclobutane derivative, this compound serves as a key starting material for the synthesis of novel molecular entities with potential therapeutic applications.

Prospects for Novel Synthetic Methodologies Utilizing this Compound

The development of novel synthetic methodologies centered around this compound is a fertile area for future research. The bifunctional nature of the molecule invites the exploration of a variety of chemical transformations.

Stereoselective Transformations: The hydroxyl and ester functionalities can be manipulated with high stereocontrol. For instance, the development of catalytic asymmetric methods for the reduction of the ester or the oxidation of the alcohol would provide access to a range of chiral cyclobutane diols and ketoesters. Furthermore, stereoinversion of the hydroxyl group could be achieved to access different diastereomers, expanding the synthetic utility of this building block.

Ring-Opening and Ring-Expansion Reactions: The inherent strain of the cyclobutane ring can be harnessed to drive ring-opening reactions, providing access to linear or larger cyclic structures that might be challenging to synthesize otherwise. For example, retro-benzilic acid rearrangement of a related heteroanellated hydroxycyclobutanecarboxylate has been shown to yield a cyclopentadione, demonstrating the potential for ring expansion. rsc.org Future research could focus on developing catalytic methods for the regioselective and stereoselective ring-opening of this compound to generate highly functionalized acyclic products.

C-H Functionalization: Recent advances in C-H functionalization chemistry offer exciting prospects for the direct modification of the cyclobutane core. nih.govacs.org By using the existing functional groups as directing groups, it may be possible to selectively introduce new substituents at various positions on the ring, bypassing the need for pre-functionalized starting materials and enabling the rapid generation of molecular diversity.

A summary of potential synthetic transformations is presented in the table below:

| Transformation Type | Potential Methodologies | Potential Products |

| Stereoselective Reactions | Asymmetric reduction/oxidation, stereoinversion | Chiral diols, ketoesters, diastereomeric analogues |

| Ring-Opening Reactions | Acid/base catalysis, transition metal catalysis | Functionalized acyclic compounds |

| Ring-Expansion Reactions | Rearrangement reactions (e.g., retro-benzilic acid) | Substituted cyclopentanones or other larger rings |

| C-H Functionalization | Directed C-H activation | Poly-substituted cyclobutane derivatives |

Potential for Applications in Emerging Areas of Chemical Research

The unique properties of the cyclobutane scaffold suggest that this compound could find applications in several emerging areas of chemical research, most notably in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery: The three-dimensional (3D) nature of the cyclobutane ring is a desirable feature in modern drug design, as it allows for better exploration of the chemical space and can lead to improved binding affinity and selectivity for biological targets. nih.gov this compound can serve as a precursor for the synthesis of novel 3D fragment libraries for use in fragment-based drug discovery. baranlab.org The conformational rigidity of the cyclobutane ring can also be exploited to lock bioactive conformations of flexible molecules, potentially leading to increased potency and reduced off-target effects. lifechemicals.com The cyclobutane motif is present in several marketed drugs and clinical candidates, highlighting the therapeutic potential of this scaffold. nih.govresearchgate.net

Materials Science: Cyclobutane derivatives have been utilized in the synthesis of specialized polymers and materials. For instance, the controlled ring-opening of cyclobutane-containing monomers can be used to prepare polymers with unique thermal and mechanical properties. The functional groups on this compound could be used to incorporate this rigid scaffold into polymer backbones or as pendant groups, potentially leading to materials with enhanced thermal stability or specific optical properties.

Challenges and Opportunities in Cyclobutane Chemistry Research

Despite the significant potential of cyclobutane derivatives, several challenges remain in this area of research, which also present opportunities for future innovation.

Challenges:

Stereocontrolled Synthesis: The construction of multi-substituted cyclobutane rings with precise control over stereochemistry remains a significant synthetic challenge. nih.gov While methods like [2+2] cycloadditions are powerful, controlling the regio- and stereoselectivity can be difficult. mdpi.com

Limited Knowledge of Biological Properties: While the use of cyclobutanes in medicinal chemistry is growing, there is still limited systematic knowledge regarding their metabolic stability and general medicinal chemistry properties. nih.gov

Scalability of Synthetic Routes: Many of the current methods for synthesizing complex cyclobutane derivatives are not readily scalable, which can hinder their application in industrial settings.

Opportunities:

Development of Novel Catalytic Methods: There is a significant opportunity for the development of new catalytic methods for the efficient and stereoselective synthesis of cyclobutanes. This includes the development of new catalysts for [2+2] cycloadditions and C-H functionalization reactions.

Exploration of New Chemical Space: The underrepresentation of cyclobutane scaffolds in current chemical libraries presents an opportunity to explore a relatively untapped area of chemical space for the discovery of new bioactive molecules and materials. baranlab.org

Interdisciplinary Applications: The unique properties of cyclobutanes offer opportunities for collaboration between synthetic chemists, medicinal chemists, and materials scientists to develop new applications for these fascinating molecules.

Q & A

Q. What are the optimal synthesis methods for Ethyl 3-hydroxycyclobutanecarboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions and functional group modifications of cyclobutanone derivatives. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) are often required to drive cyclization but must avoid decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Acid or base catalysts (e.g., p-TsOH or NaH) improve yields in esterification or hydroxylation steps .

Reaction progress is monitored via HPLC to optimize purity (>95%) and yield .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the hydroxyl (-OH) and ester (-COOEt) groups .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects side products (e.g., unreacted cyclobutanone) .

- Mass Spectrometry (MS) : Validates molecular weight (144.17 g/mol) and fragmentation patterns .

Q. How does the compound’s stereochemistry influence its physicochemical properties?

The cis/trans configuration of the hydroxyl group on the cyclobutane ring impacts:

- Solubility : Cis isomers exhibit higher aqueous solubility due to intramolecular hydrogen bonding .

- Reactivity : Trans isomers are more reactive in nucleophilic substitutions due to reduced steric hindrance .

Chiral HPLC or X-ray crystallography (e.g., CCDC 2351774 in ) can resolve enantiomers for structure-activity studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Assay standardization : Ensure consistent enzyme inhibition protocols (e.g., IC₅₀ measurements under identical pH and temperature conditions) .

- Purity verification : Use LC-MS to rule out contaminants (e.g., residual solvents or synthetic byproducts) that may skew bioactivity results .

- Enantiomeric analysis : Chiral separation techniques (e.g., chiral HPLC) confirm whether activity differences arise from enantiomer-specific interactions .

Q. How can computational methods predict this compound’s interaction with biological targets?

- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase or kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the cyclobutane ring .

- Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations to identify key residues in target proteins .

- DFT calculations : Evaluate electron density distribution to predict reactivity in nucleophilic additions or ester hydrolysis .

Q. What experimental designs are recommended for studying its role as a synthon in complex molecule synthesis?

- Diels-Alder reactions : Use the cyclobutane ring as a dienophile with electron-rich dienes (e.g., furans). Monitor regioselectivity via ¹H NMR .

- Cross-coupling reactions : Explore Suzuki-Miyaura couplings by functionalizing the ester group with boronic acids. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) for C–C bond formation .

- Protection/deprotection strategies : Temporarily mask the hydroxyl group with TBS or acetyl to direct reactivity toward specific sites .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

- pH-dependent degradation : Conduct accelerated stability studies (e.g., 40°C/75% RH) across pH 2–9. Use HPLC to quantify degradation products (e.g., cyclobutanecarboxylic acid) .

- Temperature sensitivity : Store solutions at -20°C in anhydrous DMSO to prevent ester hydrolysis .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.